molecular formula C27H30F3N5OS B11210833 4-({[4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclohexyl]methyl}amino)quinazoline-2(1H)-thione

4-({[4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclohexyl]methyl}amino)quinazoline-2(1H)-thione

Cat. No.: B11210833
M. Wt: 529.6 g/mol
InChI Key: KRSUMALYZDTIKB-UHFFFAOYSA-N
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Description

4-{[(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}cyclohexyl)methyl]amino}-1,2-dihydroquinazoline-2-thione is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a piperazine ring, and a quinazoline-2-thione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}cyclohexyl)methyl]amino}-1,2-dihydroquinazoline-2-thione typically involves multiple steps. One common method starts with the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable precursor in a nonchlorinated organic solvent at temperatures ranging from 20°C to 60°C . The resulting intermediate is then treated with p-toluenesulfonic acid in a polar solvent at elevated temperatures to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}cyclohexyl)methyl]amino}-1,2-dihydroquinazoline-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazoline-2-thione core to its corresponding dihydroquinazoline derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydroquinazoline derivatives.

Scientific Research Applications

4-{[(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}cyclohexyl)methyl]amino}-1,2-dihydroquinazoline-2-thione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}cyclohexyl)methyl]amino}-1,2-dihydroquinazoline-2-thione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and lipophilicity, allowing it to effectively interact with biological membranes and proteins. The piperazine ring and quinazoline-2-thione core contribute to its binding affinity and specificity for certain receptors and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}cyclohexyl)methyl]amino}-1,2-dihydroquinazoline-2-thione is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 4-({[4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclohexyl]methyl}amino)quinazoline-2(1H)-thione is a complex molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables to present a comprehensive overview.

Chemical Structure and Properties

The compound can be described by its structural components:

  • Core Structure : Quinazoline-2-thione
  • Substituents : Trifluoromethyl phenyl group, piperazine moiety, and cyclohexyl carbonyl group.

Molecular Formula

The molecular formula for this compound is C25H32F3N5SC_{25}H_{32}F_3N_5S with a molar mass of approximately 493.6 g/mol.

Biological Activity Overview

The biological activity of quinazoline derivatives, particularly those containing thione groups, has been widely studied. The following sections detail specific areas of activity related to the compound.

Antimycobacterial Activity

Research indicates that quinazoline derivatives exhibit significant antimycobacterial properties. For instance, certain substituted quinazoline-4-thiones have shown efficacy against Mycobacterium tuberculosis and other strains such as M. avium and M. kansasii .

Case Study: Synthesis and Evaluation

A series of quinazoline-4-thiones were synthesized and tested for their antimycobacterial activity. Notably, compounds with chloro substitutions demonstrated higher activity than standard treatments like isoniazid .

CompoundActivity Against M. tuberculosisActivity Against M. avium
6-Chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thioneHighModerate
6-Chloro-2,2-dimethyl-3-phenylquinazoline-4(3H)-thioneModerateHigh

Antialgal and Photosynthesis-Inhibiting Activity

Quinazoline derivatives have also been evaluated for their ability to inhibit photosynthesis in autotrophic organisms. Studies have indicated that certain compounds effectively reduce the oxygen evolution rate in chloroplasts, suggesting potential applications in herbicide development .

Toxicological Screening

The toxicity profile of quinazoline derivatives was assessed using brine shrimp bioassays (Artemia salina). Several compounds exhibited varying levels of toxicity, which is crucial for evaluating their safety for potential therapeutic use .

The mechanism by which quinazoline derivatives exert their biological effects often involves interaction with specific biological targets:

  • Serotonergic Activity : The trifluoromethyl phenyl group may enhance the binding affinity to serotonergic receptors, influencing neurotransmission pathways .
  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit enzymes involved in metabolic pathways critical for bacterial survival .

Properties

Molecular Formula

C27H30F3N5OS

Molecular Weight

529.6 g/mol

IUPAC Name

[4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexyl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone

InChI

InChI=1S/C27H30F3N5OS/c28-27(29,30)20-4-3-5-21(16-20)34-12-14-35(15-13-34)25(36)19-10-8-18(9-11-19)17-31-24-22-6-1-2-7-23(22)32-26(37)33-24/h1-7,16,18-19H,8-15,17H2,(H2,31,32,33,37)

InChI Key

KRSUMALYZDTIKB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CNC2=NC(=S)NC3=CC=CC=C32)C(=O)N4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F

Origin of Product

United States

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